molecular formula C21H20O4 B2462411 ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate CAS No. 307552-16-5

ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate

Cat. No.: B2462411
CAS No.: 307552-16-5
M. Wt: 336.387
InChI Key: LBOOQEPIEGDRES-JXMROGBWSA-N
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Description

Ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate is a benzofuran derivative featuring a methyl group at position 2, an ethyl carboxylate ester at position 3, and a (2E)-3-phenylallyloxy substituent at position 5. The (E)-configuration of the allyloxy group introduces rigidity and planar geometry, which may influence molecular interactions and physicochemical properties.

Properties

IUPAC Name

ethyl 2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-3-23-21(22)20-15(2)25-19-12-11-17(14-18(19)20)24-13-7-10-16-8-5-4-6-9-16/h4-12,14H,3,13H2,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOOQEPIEGDRES-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification, where the benzofuran derivative reacts with ethyl chloroformate in the presence of a base like triethylamine.

    Attachment of the Phenylprop-2-en-1-yl Group: This step involves the etherification of the benzofuran derivative with (2E)-3-phenylprop-2-en-1-ol using a suitable dehydrating agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-yl group, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran core, especially at positions adjacent to the oxygen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alcohols or aldehydes.

    Substitution: Amino or thio derivatives of the benzofuran core.

Scientific Research Applications

Chemistry

In chemistry, ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to natural ligands. It may serve as a probe in biochemical assays to investigate cellular pathways and mechanisms.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The phenylprop-2-en-1-yl group may enhance binding affinity and specificity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The compound shares a benzofuran core with several analogs, differing primarily in substituents at positions 5, 6, and the ester group. Key analogs include:

Ethyl 6-Bromo-2-Methyl-5-[(E)-3-Phenylprop-2-enoxy]-1-Benzofuran-3-Carboxylate (CAS: 308295-64-9) Differences: Bromine atom at position 6. Molecular Weight: 415.3 g/mol (vs. XLogP3: 5.7 (higher lipophilicity due to bromine) .

Methyl 6-Bromo-2-Methyl-5-[(E)-3-Phenylprop-2-enoxy]-1-Benzofuran-3-Carboxylate (CAS: 308295-63-8) Differences: Methyl ester (vs. ethyl) and bromine at position 6. Molecular Weight: 401.2 g/mol. XLogP3: 5.4 (slightly lower than ethyl-bromo analog due to shorter ester chain) .

2-Methoxyethyl 5-(Isobutyryloxy)-2-Methyl-1-Benzofuran-3-Carboxylate (CAS: 300557-36-2)

  • Differences : Isobutyryloxy group at position 5 and 2-methoxyethyl ester.
  • Impact : The isobutyryloxy group may enhance steric bulk, while the 2-methoxyethyl ester increases polarity compared to ethyl .

2-Methoxyethyl 2-Methyl-5-[(5-Nitrofuran-2-Carbonyl)Oxy]-1-Benzofuran-3-Carboxylate (CAS: 307551-75-3) Differences: Nitrofuran substituent at position 5.

Ethyl 1-[(tert-Butoxycarbonyl)Amino]-2-Methyl-5-(1-Methyl-1H-Indol-3-yl)-4-[(1-Methyl-1H-Indol-3-yl)Carbonyl]-1H-Pyrrole-3-Carboxylate Differences: Pyrrole-indole hybrid structure with tert-butoxycarbonylamino and indole substituents.

Physicochemical Properties and Trends

The table below summarizes key properties of the target compound and its analogs:

Compound (CAS/Reference) Molecular Weight (g/mol) XLogP3 Rotatable Bonds Hydrogen Bond Acceptors Notable Substituents
Target Compound ~356.37 ~4.5* 7 4 (E)-3-Phenylallyloxy
Ethyl 6-Bromo Analog 415.3 5.7 7 4 Bromine at position 6
Methyl 6-Bromo Analog 401.2 5.4 6 4 Methyl ester, bromine
2-Methoxyethyl Isobutyryloxy Analog ~376.4 ~4.2* 8 5 Isobutyryloxy, 2-methoxyethyl
Nitrofuran Derivative ~407.3 ~3.8* 9 7 5-Nitrofuran

*Estimated based on structural similarity.

Key Observations:
  • Lipophilicity : Bromine substitution increases XLogP3, while polar groups (e.g., nitrofuran, 2-methoxyethyl) reduce it.
  • Flexibility : Higher rotatable bond counts (e.g., nitrofuran derivative: 9) may enhance conformational diversity.
  • Bioactivity : Indole-containing analogs (e.g., from ) show context-dependent anticancer activity, suggesting that substituent electronic properties and steric effects modulate interactions with biological targets .

Biological Activity

Ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran family, characterized by its unique structure that includes a benzofuran ring and a cinnamyloxy group. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be illustrated as follows:

C20H22O4\text{C}_{20}\text{H}_{22}\text{O}_4

This compound features:

  • A benzofuran core, which is known for various biological activities.
  • A cinnamyloxy substituent that may enhance its interaction with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Case Study: Apoptosis Induction

A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cells demonstrated that treatment with this compound resulted in:

  • IC50 Values : The half-maximal inhibitory concentration for MCF-7 cells was found to be approximately 15 µM, while for A549 cells, it was around 20 µM.
  • Mechanism : The compound was shown to activate caspase pathways, leading to programmed cell death.

Antimicrobial Activity

This compound also exhibits antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The cinnamyloxy group may interact with enzymes involved in cell proliferation and survival.
  • Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways related to cancer progression and microbial resistance.
  • Oxidative Stress Induction : It has been suggested that this compound increases reactive oxygen species (ROS) levels in target cells, contributing to its cytotoxic effects.

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Reaction of Benzofuran Derivative : The initial step includes the reaction of a substituted benzofuran with cinnamyl bromide.
  • Esterification Reaction : Followed by esterification with ethanol under acidic conditions.

Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.

Comparative Studies

Comparative studies with similar compounds suggest that the presence of the cinnamyloxy group significantly enhances both anticancer and antimicrobial activities compared to other benzofuran derivatives lacking this substituent.

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